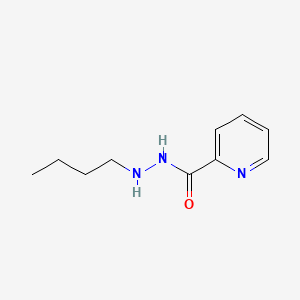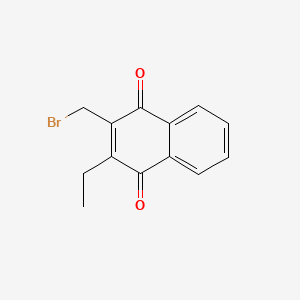
2-(Bromomethyl)-3-ethylnaphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-3-ethylnaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones It is characterized by the presence of a bromomethyl group at the second position, an ethyl group at the third position, and two ketone groups at the first and fourth positions of the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3-ethylnaphthalene-1,4-dione typically involves multi-step reactions. One common method includes the bromination of 3-ethylnaphthalene-1,4-dione using N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is carried out under controlled conditions to ensure selective bromination at the benzylic position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bromomethyl)-3-ethylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used in coupling reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Substituted Naphthoquinones: Formed through substitution reactions.
Hydroquinones: Formed through reduction reactions.
Coupled Products: Formed through coupling reactions with various organic fragments.
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)-3-ethylnaphthalene-1,4-dione has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential use in the development of drugs due to its unique chemical structure.
Materials Science: Used in the synthesis of materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)-3-ethylnaphthalene-1,4-dione involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The compound’s quinone structure allows it to participate in redox reactions, potentially affecting cellular redox balance and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Bromomethyl)naphthalene: Lacks the ethyl and ketone groups, making it less reactive in certain reactions.
3-Ethylnaphthalene-1,4-dione: Lacks the bromomethyl group, limiting its use in substitution reactions.
2-Bromomethyl-1,3-dioxolane: A structurally different compound with distinct reactivity.
Uniqueness
2-(Bromomethyl)-3-ethylnaphthalene-1,4-dione is unique due to the combination of its bromomethyl, ethyl, and quinone functionalities. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and other applications.
Eigenschaften
CAS-Nummer |
104582-11-8 |
|---|---|
Molekularformel |
C13H11BrO2 |
Molekulargewicht |
279.13 g/mol |
IUPAC-Name |
2-(bromomethyl)-3-ethylnaphthalene-1,4-dione |
InChI |
InChI=1S/C13H11BrO2/c1-2-8-11(7-14)13(16)10-6-4-3-5-9(10)12(8)15/h3-6H,2,7H2,1H3 |
InChI-Schlüssel |
ZQTNAHDOVRPSCK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=O)C2=CC=CC=C2C1=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


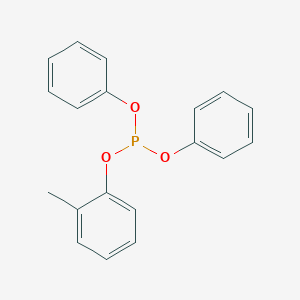


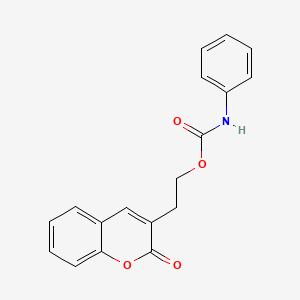
![furan-2-ylmethyl-[3-(2-methoxyphenyl)propyl]azanium;chloride](/img/structure/B14340412.png)
![3-Fluoro-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}prop-2-enoic acid](/img/structure/B14340420.png)
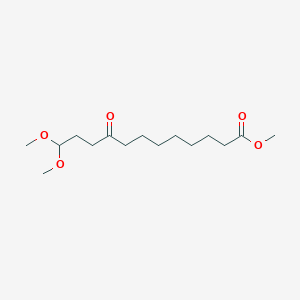
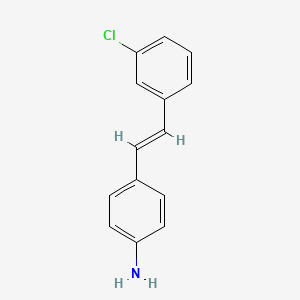

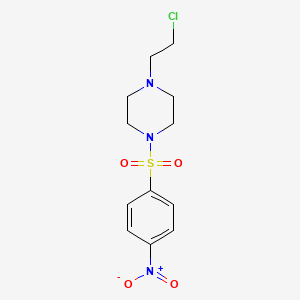
![Ethyl 4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B14340447.png)
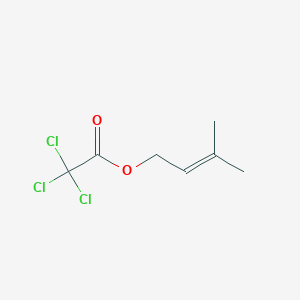
![1-[(4-Bromophenyl)(difluoro)methyl]-2-chloro-4-nitrobenzene](/img/structure/B14340458.png)
